molecular formula C25H28N4O4 B2842938 (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione CAS No. 1010863-94-1

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

Cat. No. B2842938
M. Wt: 448.523
InChI Key: GXYLUWPAEGGKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C25H28N4O4 and its molecular weight is 448.523. The purity is usually 95%.
BenchChem offers high-quality (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Redox-Denitration Reactions

The chemical compound has been studied in the context of redox-denitration reactions, particularly in aromatic nitro compounds. For example, in a study by Rees and Tsoi (2000), similar compounds were used to transform certain aromatic nitro compounds into pyrazolidinones, demonstrating a unique redox-denitration reaction mechanism (Rees & Tsoi, 2000).

Polymer Synthesis

The compound has applications in polymer science. For instance, Storck and Mancke (1985) demonstrated the use of similar compounds in the creation of polymers with catalytic properties. They discussed how these compounds, when bonded to a polymer, can catalyze reactions with phenyl isocyanate (Storck & Mancke, 1985).

Photoactive Polyamides

In a study by Mallakpour and Rafiee (2007), derivatives of similar compounds were synthesized and used to create photoactive polyamides. This application is significant in the field of material science, especially in the development of new materials with specific optical properties (Mallakpour & Rafiee, 2007).

Heterocyclic Chemistry

The compound plays a role in the synthesis of heterocyclic systems. Dzvinchuk et al. (2009) used similar compounds for the Hantzsch three-component cyclization, leading to the formation of polycondensed heterocyclic systems with potential applications in various chemical processes (Dzvinchuk et al., 2009).

Antioxidant, Antitumor, and Antimicrobial Activities

El‐Borai et al. (2013) investigated the chemical behavior of similar compounds and their derivatives for their potential antioxidant, antitumor, and antimicrobial activities. This suggests its possible application in pharmaceutical research and drug development (El‐Borai et al., 2013).

Enantioselective Synthesis

In the study by Busto et al. (2006), related compounds were used in enantioselective synthesis processes, showcasing their potential in creating optically active compounds. This is particularly relevant in the field of asymmetric catalysis and pharmaceutical chemistry (Busto et al., 2006).

properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c1-16-11-12-20(33-16)22-21(24(31)25(32)28(22)14-8-13-27(3)4)23(30)19-15-26-29(17(19)2)18-9-6-5-7-10-18/h5-7,9-12,15,22,30H,8,13-14H2,1-4H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEJERWEYBQNTN-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=C(N(N=C3)C4=CC=CC=C4)C)O)C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(/C3=C(N(N=C3)C4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

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